Positional Isomer Differentiation: Meta-Methoxy (CAS 941919-45-5) vs. Para-Methoxy (CAS 942013-47-0) Benzamide Analogs
The target compound bears a methoxy substituent at the meta position of the benzamide ring, in contrast to its closest commercially available positional isomer, 4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942013-47-0), which carries a para-methoxy group. This regioisomeric difference is known to influence electronic distribution, molecular shape, and target-binding interactions in benzamide-based Factor Xa inhibitors [1]. While direct head-to-head biological activity data for this specific pair is not available in the peer-reviewed literature, the general principle that meta- versus para-substitution can alter Factor Xa inhibitory potency by orders of magnitude is well-established in the benzamide FXa inhibitor patent literature [2].
| Evidence Dimension | Substituent position (meta vs. para methoxy on benzamide ring) |
|---|---|
| Target Compound Data | 3-methoxy (meta) substitution; MW 338.4 g/mol; XLogP3-AA = 2.9; H-bond donor count = 1; H-bond acceptor count = 3 |
| Comparator Or Baseline | 4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942013-47-0); para-methoxy substitution; MW 338.4 g/mol |
| Quantified Difference | Structural isomerism (meta vs. para); predicted XLogP3 and H-bond profiles are identical based on computed descriptors, but 3D geometry and electronic distribution differ, which can lead to differential target binding. |
| Conditions | Computed physicochemical properties from PubChem (2024 release); biological activity extrapolated from class-level SAR in benzamide FXa inhibitor patents. |
Why This Matters
For SAR-driven procurement, the positional isomer must be explicitly specified: using the para-methoxy analog in place of the meta-methoxy compound will introduce a different pharmacophoric geometry that may invalidate structure-activity correlations.
- [1] PubChem Compound Summary for CID 7687758, 3-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide. National Center for Biotechnology Information (2024). View Source
- [2] Zhu, B.-Y. et al. Benzamides and related inhibitors of factor Xa. US Patent 7,727,981 B2, assigned to Millennium Pharmaceuticals, Inc., June 1, 2010. View Source
